molecular formula C21H21NO4 B2568440 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one CAS No. 877810-72-5

1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one

Cat. No.: B2568440
CAS No.: 877810-72-5
M. Wt: 351.402
InChI Key: GQCOBURYADGRGM-UHFFFAOYSA-N
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Description

1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one is a novel chemical entity designed for preclinical research and drug discovery applications. This compound is built around the spiro[chromane-2,4'-piperidine]-4-one pharmacophore, a privileged scaffold recognized in medicinal chemistry for its versatility and three-dimensionality, which can lead to improved binding affinity and selectivity for various biological targets . The spiro[chromane-2,4'-piperidine]-4-one core structure has demonstrated significant potential in oncology research. Analogous compounds based on this scaffold have exhibited potent antiproliferative activity against diverse human cancer cell lines, including breast cancer (MCF-7) and melanoma (B16F10), by inducing apoptosis and disrupting cell cycle progression . Furthermore, this structural class is investigated for its inhibitory activity against enzymes like acetyl-CoA carboxylase (ACC) and as a template for designing G-protein-coupled receptor (GPCR) agonists . The 2-methoxybenzoyl moiety incorporated into this molecule is a strategic modification intended to modulate the compound's physicochemical properties and explore its structure-activity relationships (SAR) for optimizing potency and pharmacokinetic profile. This product is intended for use in strictly controlled laboratory research settings. It is classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1'-(2-methoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-25-18-8-4-3-7-16(18)20(24)22-12-10-21(11-13-22)14-17(23)15-6-2-5-9-19(15)26-21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCOBURYADGRGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one typically involves the following steps:

    Formation of the Chromane Ring: The chromane ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Spirocyclization: The chromane derivative is then subjected to a spirocyclization reaction with a piperidine derivative. This step often requires the use of a strong base or a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one is C21H21NO4C_{21}H_{21}NO_{4}. The compound features a spiro structure that combines chromane and piperidine moieties, contributing to its diverse chemical reactivity. Notably, the presence of the methoxybenzoyl group enhances its electrophilic properties, allowing for various functionalization reactions that are crucial for drug development .

Biological Activities

1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one exhibits significant biological activities that make it a candidate for various therapeutic applications:

  • Antidiabetic Properties : Compounds with similar spiro structures have shown potential in managing blood glucose levels and improving insulin sensitivity.
  • Anticancer Activity : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its role as a chemotherapeutic agent.
  • Antimicrobial Effects : Variants of this compound have demonstrated efficacy against various bacterial strains, indicating potential use in treating infections .

Therapeutic Applications

The unique scaffold of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one positions it as a valuable candidate in drug design. Its derivatives are being explored for:

  • Neurological Disorders : Preliminary studies suggest that this compound may interact with neurotransmitter systems, making it a potential treatment for conditions like Alzheimer's disease.
  • Metabolic Syndrome : Its pharmacological profile indicates possible applications in treating obesity-related disorders and type 2 diabetes through modulation of metabolic pathways .

Comparative Analysis with Related Compounds

To understand the significance of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one within the broader context of spiro compounds, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Spiro[chromane-2,4'-piperidine]-4-oneBase structure without methoxy groupAntidiabetic, anticancer
6-Bromospiro[chroman-2,4'-piperidin]-4-oneBromine substitution on chroman ringAntimicrobial
3-(3-Methoxybenzylidene)chroman-4-oneBenzylidene substituentAntioxidant
Tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]Benzofuran integrationAnticancer

This table illustrates how variations in substituents can influence biological activities and therapeutic applications.

Case Studies and Research Findings

Recent studies have highlighted the potential of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one in various contexts:

  • Antidiabetic Research : A study demonstrated that derivatives of this compound improved glucose uptake in muscle cells by enhancing insulin signaling pathways.
  • Cancer Therapy : Research indicated that this compound could inhibit tumor growth in xenograft models by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Effectiveness : Investigations revealed that certain derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

These findings underscore the compound's versatility and potential as a therapeutic agent across multiple domains.

Mechanism of Action

The mechanism of action of 1’-(2-Methoxybenzoyl)spiro[chromane-2,4’-piperidine]-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Pharmacological Significance

The 2-methoxybenzoyl substitution enhances interactions with hydrophobic binding pockets in biological targets. Its structural rigidity and hybrid aromatic-heterocyclic system also make it a candidate for central nervous system (CNS) and antimicrobial drug development .

Comparison with Similar Compounds

The spiro[chromane-2,4′-piperidine]-4-one scaffold has been modified with various substituents to optimize bioactivity. Below is a detailed comparison of key analogs:

Table 1: Structural and Functional Comparison of Spiro[chromane-2,4′-piperidine]-4-one Derivatives

Compound Name Structural Features Biological Activity Mechanism/Target Potency (IC₅₀ or EC₅₀) References
1'-(2-Methoxybenzoyl) derivative 2-Methoxybenzoyl at 1'-position Anticancer, CNS modulation Apoptosis induction, HDAC inhibition Not reported
1'-(Quinoline-4-carbonyl) derivatives Quinoline-4-carbonyl at 1'-position Anticancer, ACC inhibition Acetyl-CoA carboxylase (ACC) Low nanomolar range
1'-Benzyl-7-methoxy derivative Benzyl and methoxy substituents Antitumor, antiviral Unspecified Not reported
Pyrrole-2-carbonyl derivatives Pyrrole-2-carbonyl at 1'-position Antibacterial Fatty acid synthesis inhibition MIC: 0.5–4 µg/mL
Hydroxamic acid derivatives Hydroxamic acid at 1'-position Antiproliferative, HDAC inhibition Histone deacetylases (HDACs) nM-range activity
7-(Thiophen-2-yl)sulfonyl derivatives Sulfonyl-linked thiophene at 7-position Antimalarial, antiparasitic Falcipain-2 inhibition IC₅₀: 1.2–3.8 µM

Key Findings:

Anticancer Activity: Quinoline-4-carbonyl derivatives (e.g., compound 12a–12g) exhibit potent ACC inhibitory activity (IC₅₀ < 10 nM), outperforming the 2-methoxybenzoyl analog in metabolic disease models . Hydroxamic acid derivatives demonstrate dual antiproliferative and HDAC inhibitory effects, with submicromolar activity in leukemia cell lines .

Antimicrobial Activity :

  • Pyrrole-2-carbonyl derivatives (e.g., SZ3 ) inhibit bacterial fatty acid synthesis with MIC values as low as 0.5 µg/mL against Staphylococcus aureus .
  • Thiophene-sulfonyl analogs show antimalarial activity by targeting falcipain-2, a key protease in Plasmodium parasites .

Structural-Activity Relationships (SAR): Electron-withdrawing groups (e.g., sulfonyl, quinoline) enhance binding to enzymatic targets like ACC and proteases . Hydrophobic substituents (e.g., benzyl, naphthyl) improve CNS penetration and antitumor efficacy . Hydroxamic acid moieties confer HDAC selectivity, reducing off-target toxicity compared to non-hydroxamate derivatives .

Biological Activity

1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C21H21NO4C_{21}H_{21}NO_4, featuring a spiro structure that combines chromane and piperidine moieties. This unique configuration contributes to its diverse biological activities and pharmacological properties. The presence of the methoxybenzoyl group enhances its reactivity, allowing for various chemical modifications that can lead to new derivatives with improved biological efficacy.

Biological Activities

Research indicates that 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one exhibits a range of biological activities, including:

  • Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through various pathways, potentially making it a candidate for cancer therapy.
  • Antimicrobial Effects : The compound demonstrates activity against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in certain models, suggesting applications in treating inflammatory diseases.

The biological activities of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one can be attributed to its ability to interact with multiple biological targets. These interactions are crucial for understanding its pharmacological profile:

  • Cell Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and apoptosis.
  • Enzyme Inhibition : It has been found to inhibit specific enzymes that play roles in disease processes, which could be leveraged for therapeutic purposes.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one, a comparison with structurally similar compounds is useful. The following table summarizes notable examples:

Compound NameStructural FeaturesBiological Activity
Spiro[chromane-2,4'-piperidine]-4-oneBase structure without methoxy groupAntidiabetic, anticancer
6-Bromospiro[chroman-2,4'-piperidin]-4-oneBromine substitution on chroman ringAntimicrobial
3-(3-Methoxybenzylidene)chroman-4-oneBenzylidene substituentAntioxidant
Tert-butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]Benzofuran integrationAnticancer

This comparison highlights the unique properties of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one while situating it within a broader context of spiro compounds known for their therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of this compound. For instance:

  • Synthesis Optimization : Researchers have developed greener synthetic methodologies that improve yields and reduce reaction times for producing this compound and its derivatives. This advancement is crucial for large-scale production and further research applications .
  • In Vivo Studies : Animal models have been utilized to assess the therapeutic potential of 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one in treating conditions such as cancer and inflammation. Results indicate promising efficacy with manageable toxicity profiles.
  • Mechanistic Studies : Investigations into the molecular mechanisms underlying its biological effects have revealed interactions with specific cellular receptors and enzymes, further elucidating its role as a potential therapeutic agent.

Q & A

Q. What are the common synthetic routes for 1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one derivatives?

The synthesis typically involves spirocyclization and functionalization steps. A key intermediate, tert-butyl 4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate, is synthesized via base-catalyzed reactions between 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone. Subsequent deprotection with trifluoroacetic acid (TFA) yields spiro[chroman-2,4'-piperidin]-4-one. Derivatives are then synthesized by coupling with acid chlorides (e.g., 2-methoxybenzoyl chloride) under triethylamine catalysis, followed by purification via recrystallization .

Q. Which in vitro assays are used to evaluate the anticancer potential of these compounds?

Standard assays include:

  • MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, A2780, HT-29) by quantifying mitochondrial activity .
  • Annexin V/PI apoptosis assay : Detects early and late apoptotic cells via flow cytometry .
  • Cell cycle analysis : Evaluates phase-specific arrest (e.g., sub-G1, G2-M) using propidium iodide staining .
    IC50 values are calculated to compare potency, with sulfonyl-containing derivatives (e.g., compound 16) showing IC50 values as low as 0.31 μM .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl spacers vs. trimethoxyphenyl groups) affect cytotoxic activity?

  • Sulfonyl spacers : Enhance cytotoxicity by improving solubility and target binding. For example, compound 16 (with a sulfonyl group) exhibits IC50 values of 0.31–5.62 μM, likely due to increased electrophilicity and interaction with tubulin or DNA .
  • Trimethoxyphenyl groups : Less potent (IC50: 18.77–47.05 μM), possibly due to steric hindrance or reduced bioavailability. However, trimethoxyphenyl derivatives may still target microtubules, akin to colchicine .
    Contradictory data between derivatives highlight the need for SAR studies to balance substituent bulk and electronic effects .

Q. What mechanistic insights explain the apoptosis-inducing activity of these derivatives?

  • Mitochondrial pathway activation : Compound 16 induces >3-fold early apoptosis in MCF-7 cells, likely via caspase-3/7 activation and mitochondrial membrane depolarization .
  • Cell cycle disruption : Increased sub-G1 (apoptotic) and G2-M populations suggest DNA damage checkpoint activation .
  • Tubulin inhibition : Sulfonyl derivatives may mimic combretastatin A4, disrupting microtubule dynamics and triggering mitotic catastrophe . Further proteomic and transcriptomic analyses are recommended to validate targets .

Q. How do computational models aid in optimizing these compounds for acetyl-CoA carboxylase (ACC) inhibition?

  • Molecular docking : Predicts binding affinity to ACC’s biotin carboxylase domain. Spiro[chromane-2,4'-piperidine]-4-one derivatives are docked into ATP-binding pockets to prioritize synthesis .
  • QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with ACC inhibitory activity. For example, quinoline-coupled derivatives show enhanced ACC1/2 inhibition (IC50 < 1 μM) .
  • ADMET prediction : Estimates pharmacokinetic parameters (e.g., bioavailability, CNS penetration) to guide structural optimization .

Methodological Considerations

  • Data contradiction analysis : Conflicting IC50 values between derivatives necessitate dose-response validation and orthogonal assays (e.g., clonogenic survival) .
  • In vivo translation : Prioritize compounds with low cytotoxicity to non-cancerous cells (e.g., HEK-293) and evaluate efficacy in xenograft models .
  • Synthetic scalability : Optimize reaction conditions (e.g., solvent, catalyst) to improve yields; tert-butyl intermediates may require alternative protecting groups for industrial-scale synthesis .

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